

Efficacy of Disitertide Diammonium: A Comparative Analysis for Fibrosis and Cancer Research

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Compound of Interest		
Compound Name:	Disitertide diammonium	
Cat. No.:	B15620388	Get Quote

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A comprehensive review of available research underscores the potential of **Disitertide diammonium** (also known as P144) as a targeted inhibitor of Transforming Growth Factor-beta 1 (TGF-β1) and Phosphoinositide 3-kinase (PI3K). This dual-action mechanism positions it as a candidate for therapeutic intervention in fibrotic diseases and certain cancers. This guide provides a comparative overview of its efficacy, supported by preclinical and clinical data, and details the experimental protocols utilized in key studies.

Mechanism of Action

Disitertide is a peptide-based inhibitor designed to block the interaction of TGF- β 1 with its receptor, a critical step in the signaling cascade that promotes fibrosis and tumor progression. [1][2] Additionally, it has been shown to inhibit the PI3K/Akt signaling pathway, which is frequently hyperactivated in cancer and contributes to cell proliferation, survival, and resistance to therapy.[1][2] This dual inhibitory function suggests a broader therapeutic potential compared to agents targeting only one of these pathways.

Preclinical and Clinical Efficacy Skin Fibrosis (Systemic Sclerosis)



A Phase IIa clinical trial evaluated the efficacy of topical Disitertide for the treatment of skin fibrosis in patients with systemic sclerosis. The study demonstrated a statistically significant improvement in skin appearance as perceived by patients in the Disitertide-treated group compared to the placebo group.

Outcome	Disitertide (P144)	Placebo	p-value
Patient-perceived skin improvement	42%	18%	<0.034

Table 1: Patient-Reported Outcome in Phase IIa Clinical Trial of Disitertide for Skin Fibrosis.

Standard-of-care treatments for systemic sclerosis include immunosuppressants like mycophenolate mofetil, cyclophosphamide, rituximab, and tocilizumab, as well as the antifibrotic agent nintedanib.[3][4] While direct comparative trials are lacking, Disitertide's targeted anti-fibrotic mechanism presents a potential alternative or complementary therapy with a favorable safety profile observed in the Phase IIa trial.

Hypertrophic Scars

In a preclinical model using human hypertrophic scars implanted in nude mice, topical application of Disitertide (P144) led to significant improvements in scar morphology. The study compared the treated group to a placebo group and a basal (pre-implantation) group.



Parameter	Disitertide (P144) Group	Placebo Group	Basal Group	Statistical Significance
Total Area (cm²)	Significantly reduced	No significant change	-	Yes
Collagen Fibers Area (cm²)	Significantly reduced	No significant change	-	Yes
Thickness (cm)	Significantly reduced	No significant change	-	Yes
Collagen I Expression	Decreased	No significant change	-	Yes (vs. Basal)
Elastic Fiber Expression	Increased	No significant change	-	Yes (vs. Basal)

Table 2: Efficacy of Topical Disitertide in a Human Hypertrophic Scar Animal Model.

The standard first-line treatment for hypertrophic scars is intralesional corticosteroids, such as triamcinolone acetonide, which works by suppressing inflammation and inhibiting fibroblast proliferation and collagen synthesis.[5][6] Disitertide offers a different, more targeted approach by directly inhibiting the pro-fibrotic cytokine TGF-β1.

Radiotherapy-Induced Fibrosis

A preclinical study in a rabbit model of radiotherapy-induced fibrosis demonstrated the antifibrotic effects of intravenously administered Disitertide (P144). The treatment resulted in reduced collagen deposition and decreased phosphorylation of Smad2/3, a key downstream mediator of TGF-β1 signaling, compared to a placebo.[7]

Outcome	Disitertide (P144) Group	Placebo Group
Collagen Deposition	Reduced	-
P-Smad2/3 Levels	Significantly reduced	-

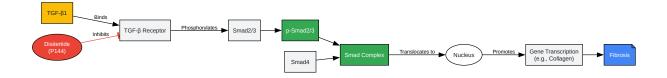
Table 3: Efficacy of Intravenous Disitertide in a Rabbit Model of Radiotherapy-Induced Fibrosis.

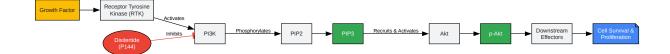


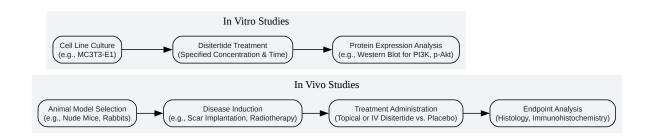
While no direct comparative data was generated in this study, the authors noted that the in vivo activity of P144 against fibrosis appears comparable or even superior to other TGF-β inhibitor compounds like SKI2162, based on historical data. Current treatments for radiation-induced fibrosis are limited, highlighting the potential of targeted therapies like Disitertide.

Signaling Pathways

The therapeutic effects of Disitertide are mediated through its modulation of the TGF- β and PI3K/Akt signaling pathways.







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